molecular formula C28H14N4O9 B5212661 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) CAS No. 53055-74-6

2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B5212661
CAS No.: 53055-74-6
M. Wt: 550.4 g/mol
InChI Key: CUVKARXXSQMGRZ-UHFFFAOYSA-N
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Description

2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), also known as ONI-011, is a chemical compound that has shown to have potential in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) works by inhibiting the activity of Topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) prevents cancer cells from dividing and replicating, ultimately leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has low toxicity and does not affect normal cells. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the effectiveness of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has several advantages for lab experiments. It has low toxicity, is easily synthesized, and has shown promising results in inhibiting cancer cell growth. However, there are also limitations to its use in lab experiments. It is not effective against all types of cancer cells and its effectiveness may vary depending on the type of cancer.

Future Directions

There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione). One direction is to study its effectiveness in combination with other chemotherapeutic agents to enhance their effectiveness. Another direction is to study its potential use in other diseases such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) for maximum effectiveness.

Synthesis Methods

2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is synthesized by reacting 4-nitrophthalic anhydride with 4,4'-oxydianiline in the presence of acetic anhydride and sulfuric acid. The reaction mixture is heated at 120°C for 8 hours, followed by the addition of water and extraction with ethyl acetate to obtain the final product.

Scientific Research Applications

2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer cells such as breast, lung, and colon cancer cells. 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their effectiveness.

Properties

IUPAC Name

5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O9/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKARXXSQMGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367356
Record name 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53055-74-6
Record name 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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